1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one
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Overview
Description
1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one is a synthetic compound belonging to the class of benzodiazepines. It is known for its sedative and anxiolytic properties, making it valuable in pharmaceutical applications . The compound has a molecular formula of C14H10ClN3O2 and a molecular weight of 287.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one typically involves the reaction of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one with chloroacetyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups, such as amides, thioethers, and esters.
Oxidation and Reduction: N-oxides and amines.
Scientific Research Applications
1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: Studied for its potential as a GABA receptor modulator.
Medicine: Investigated for its sedative and anxiolytic properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic properties.
Uniqueness
1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one is unique due to its specific chloroacetyl group, which allows for the formation of various derivatives through substitution reactions . This makes it a versatile compound for research and pharmaceutical applications .
Properties
Molecular Formula |
C14H12ClN3O2 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
1-(2-chloroacetyl)-5,11-dihydro-2H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C14H12ClN3O2/c15-8-12(19)18-7-3-6-11-13(18)16-10-5-2-1-4-9(10)14(20)17-11/h1-6,16H,7-8H2,(H,17,20) |
InChI Key |
SANJBGJLUXVMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(N1C(=O)CCl)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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